Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate
Overview
Description
Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate is a heterocyclic organic compound that features a pentafluorophenyl group, a thiazole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate typically involves the esterification of 3-(1,3-thiazol-2-yl)benzoic acid with pentafluorophenol. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The pentafluorophenyl group can be displaced by nucleophiles.
Electrophilic substitution: The thiazole ring can participate in electrophilic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 3-(1,3-thiazol-2-yl)benzoic acid and pentafluorophenol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base like triethylamine.
Electrophilic substitution: Reagents such as halogens or nitro compounds under acidic conditions.
Hydrolysis: Acidic or basic aqueous solutions, typically at elevated temperatures.
Major Products Formed
Nucleophilic substitution: Substituted thiazolyl benzoates.
Electrophilic substitution: Halogenated or nitrated thiazolyl benzoates.
Hydrolysis: 3-(1,3-thiazol-2-yl)benzoic acid and pentafluorophenol.
Scientific Research Applications
Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiazole ring can engage in π-π stacking interactions and hydrogen bonding, which may influence its binding to proteins and other biomolecules. The pentafluorophenyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate: Unique due to the combination of a pentafluorophenyl group and a thiazole ring.
3-(1,3-thiazol-2-yl)benzoic acid: Lacks the pentafluorophenyl group, resulting in different chemical properties and reactivity.
Pentafluorophenyl benzoate: Lacks the thiazole ring, affecting its biological activity and applications.
Uniqueness
This compound is unique due to its structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-(1,3-thiazol-2-yl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H6F5NO2S/c17-9-10(18)12(20)14(13(21)11(9)19)24-16(23)8-3-1-2-7(6-8)15-22-4-5-25-15/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KABJROAOKPFXDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C3=NC=CS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H6F5NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640197 | |
Record name | Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926921-55-3 | |
Record name | Pentafluorophenyl 3-(1,3-thiazol-2-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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